molecular formula C6H5BrO3 B1290366 5-Bromo-2-methylfuran-3-carboxylic acid CAS No. 850553-54-7

5-Bromo-2-methylfuran-3-carboxylic acid

Cat. No. B1290366
M. Wt: 205.01 g/mol
InChI Key: YQROOKGRFHAYEN-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-methylfuran-3-carboxylic acid, is a brominated furan derivative with a carboxylic acid functional group. Furan derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of brominated furan compounds can be achieved through various methods. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones is accomplished via regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which can be further modified through palladium-catalyzed cross-coupling reactions or converted into other heterocycles . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, including methoxylation, oxidation, and bromination steps, leading to the final product with an overall yield of 67% .

Molecular Structure Analysis

The molecular structure of brominated furan derivatives can be complex and diverse. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using X-ray crystallography, revealing its monoclinic space group and unit cell parameters . This level of structural detail is crucial for understanding the compound's reactivity and potential interactions in biological systems.

Chemical Reactions Analysis

Brominated furan derivatives can undergo various chemical reactions. Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, for example, react with secondary amines to form tertiary amines, with sodium butylthiolate to form sulfides, and with phenolate or alcoholate ions leading to decomposition . These reactions demonstrate the reactivity of the bromomethyl group in furan derivatives and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated furan derivatives are influenced by their molecular structure. The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid illustrates the potential for green chemistry applications, achieving a 75% yield and 100% selectivity for 6-aminonicotinic acid . The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into its solid-state properties, including hydrogen bonding and π-π stacking interactions .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROOKGRFHAYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629986
Record name 5-Bromo-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylfuran-3-carboxylic acid

CAS RN

850553-54-7
Record name 5-Bromo-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylfuran-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (4.5 g) in water (10 ml) was added to a stirred solution of 5-bromo-2-methyl-furan-3-carboxylic acid methyl ester (5 g, 233 mmoles) in methanol (70 ml) and the mixture was stirred at room temperature for 16 hours. The solvent was evaporated and the residue was diluted with water (10 ml) and acidified to pH2 with 1M aqueous hydrochloric acid. The precipitate was collected, washed with water, dried at 40° C. to afford 5-Bromo-2-methyl-furan-3-carboxylic acid (14)(4 g). LC/MS System A; Rt=2.86 min.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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